molecular formula C25H16N2O6S B1680953 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide CAS No. 305374-42-9

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide

Cat. No.: B1680953
CAS No.: 305374-42-9
M. Wt: 472.5 g/mol
InChI Key: GONHXPRLKWXPQZ-UHFFFAOYSA-N
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Description

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide is a potent and selective inhibitor of the tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. Its primary research value lies in its ability to selectively stabilize AXIN proteins by inhibiting tankyrase-mediated degradation , leading to the downregulation of the Wnt/β-catenin signaling pathway. This mechanism is critically investigated in oncology for targeting Wnt-driven cancers, such as colorectal carcinoma, and in exploring strategies to suppress cancer stem cell renewal. Beyond oncology, this compound is a valuable chemical probe for studying pathological fibrotic processes, as the Wnt pathway is implicated in aberrant tissue remodeling. Researchers utilize this tankyrase inhibitor to dissect the complex roles of TNKS in telomere maintenance, glucose metabolism, and cellular senescence, providing crucial insights for developing novel therapeutic strategies.

Properties

IUPAC Name

3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O6S/c26-34(32,33)15-9-12-21(28)20(13-15)27-24(30)18-8-4-7-16-17(10-11-19(22(16)18)25(27)31)23(29)14-5-2-1-3-6-14/h1-13,28H,(H2,26,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONHXPRLKWXPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=C(C=CC(=C5)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological effects, mechanisms of action, and its implications in therapeutic applications based on diverse research findings.

  • Molecular Formula : C25H16N2O6S
  • Molecular Weight : 472.5 g/mol
  • CAS Number : 89139-42-4

Anticancer Potential

Research indicates that sulfonamide derivatives, including 3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide, exhibit significant anticancer properties. The compound has been studied for its inhibitory effects on carbonic anhydrase IX (CA IX), which is a prominent target in cancer therapy due to its overexpression in various tumors.

  • Inhibition of CA IX : A study demonstrated that sulfonamide derivatives can inhibit CA IX with high selectivity. For instance, a related compound exhibited an IC50 value of 0.48 nM against CA IX, showcasing the potential efficacy of similar structures in targeting this enzyme .

The biological activity of this compound may be attributed to its ability to bind to specific targets within cancer cells, disrupting their metabolic processes. The structure-activity relationship (SAR) analysis suggests that modifications to the benzoyl and sulfonamide groups significantly influence the binding affinity and selectivity towards CA IX.

Case Studies

  • Study on Sulfonamide Derivatives : A series of benzoyl thioureido benzene sulfonamides were synthesized and tested for their anticancer activity. Among these, compounds that closely resemble 3-(6-benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and CA IX. These studies help elucidate the conformational changes upon binding, which could be critical for designing more potent analogs.

Data Tables

Compound IC50 (nM) Selectivity Target
Compound 6a0.481500-fold over CA IICA IX
3-(6-Benzoyl...)TBDTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Substitutions
Compound Name / ID Core Structure Substituents/Modifications Biological Activity (Observed in Analogues)
Target Compound Benzo[de]isoquinoline-1,3-dione 6-Benzoyl, 4-hydroxybenzenesulfonamide Hypothesized: Anti-inflammatory, anticancer
Scriptaid Benzo[de]isoquinoline-1,3-dione Hexanoic acid hydroxyamide chain HDAC inhibition, anti-apoptotic
Compounds 5a–11a Benzo[de]isoquinoline-1,3-dione Chloroethyl, hydroxyethyl, or amine chains Not explicitly reported
Compounds 8, 9, 15, 16 Benzo[de]triazolo[5,1-a]isoquinoline Triazole fusion, variable R-groups Anti-inflammatory (COX-2/PGE₂ inhibition)
4-Hydroxybenzenesulfonamide derivatives Benzenesulfonamide Thioimidazole/imidazolone rings Inactive against cancer cell lines
Key Structural Differences:
  • Core Modifications: Unlike triazolo-fused derivatives , the target compound retains the simpler benzo[de]isoquinoline-dione core, which may reduce steric hindrance for target binding.
  • Substituent Diversity : The 4-hydroxybenzenesulfonamide group distinguishes it from scriptaid (hydroxyamide chain) and chloroethyl/hydroxyethyl derivatives . This sulfonamide group is structurally analogous to COX-2 inhibitors but lacks the thioimidazole moieties linked to inactivity in cancer studies .
  • Benzoyl vs. Halogen Substituents : Unlike active chloro/dichloro-substituted imidazoles , the target compound’s benzoyl group may confer unique electronic effects or metabolic stability.

Functional Comparison

Anticancer Potential:
  • Evidence from Analogues : Imidazole derivatives with 4-chloro or 3,4-dichloro substituents showed cytotoxicity against MDA-MB-231 and IGR39 cell lines, while 4-hydroxybenzenesulfonamide-thioimidazole hybrids were inactive . The target compound’s benzoyl group may mitigate inactivity by enhancing hydrophobic interactions with targets.
Anti-Inflammatory Activity:
  • COX-2/PGE₂ Inhibition: Compounds 8, 9, and 15 (triazolo-isoquinolines) demonstrated significant COX-2 inhibition and reduced PGE₂ levels in vivo .
Epigenetic Modulation:
  • HDAC Inhibition: Scriptaid, a structural analogue, enhanced histone acetylation (H3K9ac) and reduced apoptosis in cloned embryos . The target compound’s benzo[de]isoquinoline-dione core may similarly interact with HDACs, though the sulfonamide group could redirect its mechanism.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, anthranilic acid derivatives are reacted with isothiocyanato-benzenesulfonamide intermediates under reflux in alcohols (e.g., ethanol or methanol) to form the core scaffold . Key steps include:

  • Coupling : Use of nucleophilic substitution or condensation reactions to introduce the benzoyl and sulfonamide groups.
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Characterization : NMR (¹H, ¹³C) and mass spectrometry (HRMS) for structural validation .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and torsional conformations .
  • Spectroscopy : ¹H NMR (DMSO-d₆) identifies sulfonamide protons (δ ~7.14 ppm, singlet) and hydroxyl groups (δ ~10.8 ppm, exchangeable with D₂O). IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for complex intermediates like the benzo[de]isoquinolinone core?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation.
  • Workflow example : A 78% yield was achieved for a related sulfonamide derivative using acetonitrile as solvent and stoichiometric control of isocyanate reagents .

Q. How should contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s PART and SIMU instructions to model disorder:

Split positions : Assign partial occupancies to overlapping atoms.

Restraints : Apply DFIX (distance) and FLAT (planarity) commands for aromatic systems.

Validation : Check R-factor convergence (<5%) and Fo-Fc maps in WinGX to ensure residual electron density is <0.3 eÅ⁻³ .

  • Example: A study resolved benzoyl group disorder by refining two conformers with 60:40 occupancy .

Q. What computational methods predict the compound’s solubility or binding affinity?

  • Methodological Answer :

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set optimizes geometry and calculates electrostatic potential maps for solubility trends.
  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., carbonic anhydrase) using flexible ligand docking and MM/GBSA scoring .
  • Solvent-accessible surface area (SASA) : Predicts hydrophobicity using MD simulations in GROMACS .

Q. Which spectroscopic techniques differentiate between sulfonamide tautomers?

  • Methodological Answer :

  • Variable-temperature NMR : Observe proton exchange between sulfonamide (NH₂) and hydroxyl groups at 25–80°C.
  • IR titration : Track shifts in N-H stretches (~3350 cm⁻¹) upon tautomerization in DMSO .
  • XPS : Nitrogen 1s peaks at ~399.5 eV confirm sulfonamide protonation states .

Specialized Methodological Challenges

Q. How to assess the compound’s stability under physiological conditions (e.g., pH 7.4)?

  • Methodological Answer :

  • Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC (C18 column, 254 nm) .
  • Mass balance : Compare initial and final concentrations; >90% recovery indicates stability.
  • TGA/DSC : Thermal decomposition profiles (N₂ atmosphere) identify melting points and hydrate formation .

Q. What strategies validate structure-activity relationships (SAR) for sulfonamide derivatives?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., morpholine, chloro) at the 4-hydroxy position to modulate bioactivity .
  • Enzyme inhibition assays : Measure IC₅₀ against carbonic anhydrase isoforms using stopped-flow CO₂ hydration .
  • Statistical modeling : QSAR with descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide

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